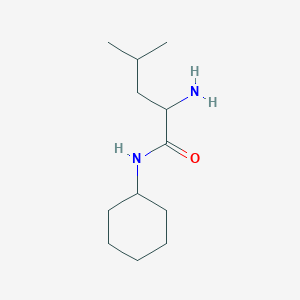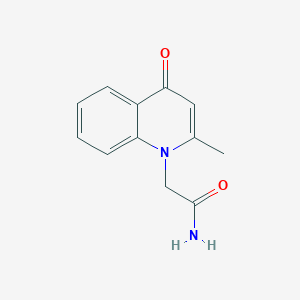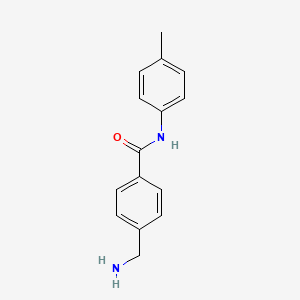
(1-Benzyl-2-trifluoromethoxy-ethyl)-(3-trifluoromethyl-benzyl)-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(1-Benzyl-2-trifluoromethoxy-ethyl)-(3-trifluoromethyl-benzyl)-amine” is a compound with a complex structure, combining both benzyl and trifluoromethoxy moieties. Let’s break it down:
Benzyl Group: The benzyl group (C₆H₅CH₂-) is a common substituent in organic chemistry, often found in aromatic compounds.
Trifluoromethoxy Group: The trifluoromethoxy group (OCF₃) consists of a methoxy (OCH₃) group with three fluorine atoms replacing the hydrogen atoms.
Vorbereitungsmethoden
Synthetic Routes:: The synthesis of this compound involves several steps. One possible synthetic route includes the following:
Introduction of Trifluoromethoxy Group:
Industrial Production Methods:: While industrial-scale production methods may vary, researchers typically optimize the synthetic route for efficiency, yield, and safety.
Analyse Chemischer Reaktionen
Reactivity::
- The trifluoromethoxy group is strongly electron-withdrawing, making the compound reactive.
- It can undergo various reactions, including nucleophilic substitutions, oxidations, and reductions.
- Lithium-based reagents (e.g., n-BuLi) are often used for lithiation next to the OCF₃ substituent.
- Halogens (e.g., Br₂, Cl₂) can be used for halogenation reactions.
- The major products depend on the specific reaction conditions. For instance, nucleophilic substitution by fluoride can yield different products.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in various fields:
Medicine: It may serve as a potential drug candidate due to its unique structure and reactivity.
Chemical Biology: Researchers explore its interactions with biological targets.
Industry: It could be used as a building block for more complex molecules.
Wirkmechanismus
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets or pathways.
Vergleich Mit ähnlichen Verbindungen
Remember that this compound’s properties and applications are still being explored, and further research will enhance our understanding
Eigenschaften
Molekularformel |
C18H17F6NO |
|---|---|
Molekulargewicht |
377.3 g/mol |
IUPAC-Name |
1-phenyl-3-(trifluoromethoxy)-N-[[3-(trifluoromethyl)phenyl]methyl]propan-2-amine |
InChI |
InChI=1S/C18H17F6NO/c19-17(20,21)15-8-4-7-14(9-15)11-25-16(12-26-18(22,23)24)10-13-5-2-1-3-6-13/h1-9,16,25H,10-12H2 |
InChI-Schlüssel |
CEGVNJRFFJJRTM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC(COC(F)(F)F)NCC2=CC(=CC=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(4-Benzylpiperazin-1-yl)sulfonyl]ethanamine](/img/structure/B12114399.png)
![N-[2-(dimethylamino)ethyl]-N-methylcarbamoyl chloride](/img/structure/B12114412.png)
![(4E)-5-(3-chlorophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione](/img/structure/B12114415.png)









